1-[(1,3-Thiazol-4-yl)methyl]piperazine
Description
Nomenclature and Chemical Identifiers
1-[(1,3-Thiazol-4-yl)methyl]piperazine is a heterocyclic organic compound with the systematic name 4-(piperazin-1-ylmethyl)-1,3-thiazole . Its chemical identifiers include:
- CAS Registry Number : 933737-25-8.
- Molecular Formula : C₈H₁₃N₃S.
- Molecular Weight : 183.27–183.28 g/mol.
- InChI Key : YRQHAURHWDVVTK-UHFFFAOYSA-N.
- SMILES : C1CN(CCN1)CC2=CSC=N2.
The compound’s structure comprises a piperazine ring (a six-membered diamine) linked via a methylene group to a 1,3-thiazole ring (a five-membered heterocycle containing sulfur and nitrogen). This dual heterocyclic architecture enables diverse reactivity and pharmacological potential.
Historical Context in Heterocyclic Chemistry
The synthesis of this compound is rooted in classical methods for constructing thiazoles, a class of sulfur-nitrogen heterocycles. The foundational Hantzsch thiazole synthesis (developed by Arthur Rudolf Hantzsch in the late 19th century) involves cyclocondensation between α-haloketones and thiourea derivatives. While this compound’s specific synthesis pathway is not explicitly documented in historical records, its thiazole moiety aligns with methodologies pioneered by Hantzsch, who first characterized thiazole derivatives and their reactivity.
Modern adaptations of Hantzsch’s approach, such as the use of 4-chloromethyl-2-aminothiazoles in combinatorial chemistry, have enabled efficient synthesis of piperazine-tethered thiazoles. These methods leverage nucleophilic substitution reactions, where the piperazine nitrogen displaces a chloromethyl group on the thiazole ring to form the desired structure.
Significance in Chemical and Medicinal Research
This compound serves as a versatile scaffold in drug discovery due to its dual heterocyclic system. Key applications include:
The compound’s piperazine moiety enhances solubility and binding affinity, while the thiazole ring contributes to π-π stacking interactions in enzyme active sites. Its synthetic accessibility via parallel chemistry strategies enables rapid generation of structurally diverse libraries for high-throughput screening.
Relationship to Clinically Relevant Compounds
This compound shares pharmacophoric features with Dasatinib (a BCR-ABL inhibitor), which incorporates a thiazole ring and piperazine moiety to achieve kinase inhibition. Similarly, its structural analogs are investigated in oncology and neurology for targeting kinase pathways and amyloid aggregation.
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)5-8-6-12-7-10-8/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHAURHWDVVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933737-25-8 | |
| Record name | 1-[(1,3-thiazol-4-yl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Thiazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with a thiazole derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated that derivatives of 1-[(1,3-Thiazol-4-yl)methyl]piperazine exhibit significant antimicrobial properties. For instance, compounds containing the thiazole structure have been shown to possess activity against a range of pathogens, including bacteria and fungi. A study highlighted the effectiveness of thiazole derivatives in disrupting bacterial cell membrane integrity, contributing to their antimicrobial action .
Anticancer Properties
Research indicates that this compound derivatives can inhibit cancer cell proliferation. In vitro studies have reported promising results against various cancer cell lines, including non-small cell lung cancer and colorectal carcinoma. For example, certain derivatives demonstrated a growth inhibition of over 80% at specific concentrations . The mechanism often involves interference with cellular signaling pathways critical for tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies have shown that thiazole derivatives can reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases. The compounds were effective in reducing paw edema in mice models induced by carrageenan .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several this compound derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that specific modifications to the piperazine ring enhanced antimicrobial efficacy significantly, with some compounds showing MIC values lower than standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of thiazole-piperazine hybrids were tested against multiple cancer cell lines. One compound exhibited a GI value of 86.28% against HOP-92 cells at a concentration of 10 μM. This study not only confirmed the anticancer potential but also provided insights into structure-activity relationships (SAR) that could guide future drug design .
Mechanism of Action
The mechanism of action of 1-[(1,3-Thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole ring can bind to enzyme active sites. This dual interaction allows the compound to modulate various biological pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Receptor Binding and Selectivity
- Serotonin Receptor Modulation :
- This compound’s thiazole group may interact with serotonin receptors (e.g., 5-HT₁A/₁B) differently than phenyl or benzyl substituents. For instance, 1-(m-trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT₁B receptors, while spiperone (a 5-HT₁A antagonist) shows >100-fold selectivity . The thiazole’s electron-withdrawing nature could modulate affinity for these targets .
- In contrast, N-Benzylpiperazine (BZP) acts as a stimulant via dopamine and serotonin reuptake inhibition, highlighting the impact of substituent size and hydrophobicity .
Antioxidant and Cytotoxic Activity
- Antioxidant Effects: Phenoxyethyl-piperazines with methyl substituents (e.g., 1-[(4-methylphenoxyethyl)]piperazine) enhance superoxide dismutase (SOD) activity, whereas chlorine substitutions reduce efficacy . The sulfur atom in this compound may similarly influence redox properties.
- Cytotoxicity : Chlorobenzhydryl-piperazine derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) show potent activity against cancer cell lines (e.g., HEPG2, MCF7) . The thiazole group in the target compound could enhance cytotoxicity through π-π stacking or hydrogen bonding with cellular targets .
Biological Activity
1-[(1,3-Thiazol-4-yl)methyl]piperazine is a compound that incorporates a thiazole moiety into a piperazine structure, which is known for its diverse biological activities. Thiazoles are recognized in medicinal chemistry for their potential as therapeutic agents due to their ability to interact with various biological targets. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . Its structure features a piperazine ring substituted with a thiazole group, which enhances its biological activity through specific interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives, including those with piperazine moieties, exhibit significant antibacterial properties. For instance, compounds derived from 1,3-thiazoles have shown effectiveness against both gram-negative and gram-positive bacteria. A study highlighted that derivatives of piperazine conjugated with thiazole demonstrated substantial antibacterial activity against E. coli, suggesting their potential as antimicrobial agents .
| Compound | Activity | Target |
|---|---|---|
| This compound | Antibacterial | Gram-negative bacteria |
| Analogues | Antifungal | Various fungi |
Anticonvulsant Properties
Thiazole-containing compounds have been explored for their anticonvulsant effects. In particular, structural analogues of thiazoles have been tested in animal models for their ability to prevent seizures. The presence of the thiazole ring in these compounds has been associated with enhanced anticonvulsant activity compared to non-thiazole counterparts. For example, certain thiazole derivatives demonstrated effective protection in seizure models with median effective doses significantly lower than standard treatments .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies reveal that compounds containing the thiazole moiety can inhibit cancer cell proliferation through various mechanisms. For instance, some thiazole-based compounds have shown cytotoxic effects against different cancer cell lines, including HT-29 and Jurkat cells. The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence the anticancer efficacy .
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors. For example, they may inhibit phosphatases or monoamine oxidase (MAO), which are critical in various metabolic pathways.
- Receptor Modulation : The compound may also modulate neurotransmitter receptors, contributing to its anticonvulsant and anxiolytic effects.
Case Studies
Several studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:
- Antimicrobial Efficacy : A study on novel piperazine-thiazole hybrids showed promising results against multidrug-resistant bacterial strains .
- Anticonvulsant Activity : In an animal model using the PTZ seizure test, compounds similar to this compound exhibited significant protective effects against induced seizures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
